Ethyl 7-bromo-3-hydroxy-2-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEASLKGJBLLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594228 | |
| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127338-44-7 | |
| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations Involving Ethyl 7 Bromo 3 Hydroxy 2 Naphthoate
Strategic Synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate
The synthesis of this compound is a multi-step process that requires careful planning, beginning with the selection of appropriate precursors and culminating in optimized reaction protocols.
Rational Design of Synthetic Pathways
The rational design of the synthesis of this compound hinges on the efficient construction of its precursor, 7-bromo-3-hydroxy-2-naphthoic acid, followed by a high-yielding esterification.
The logical precursor for this synthesis is 3-hydroxy-2-naphthoic acid. The preparation of this starting material is a well-established industrial process.
Synthesis of 3-Hydroxy-2-naphthoic Acid: The synthesis begins with 2-naphthol (B1666908), which undergoes a carboxylation reaction known as the Kolbe-Schmitt reaction. wikipedia.org In this process, anhydrous sodium 2-naphthoxide is prepared and then carboxylated under pressure with carbon dioxide. guidechem.com Subsequent acidification yields 3-hydroxy-2-naphthoic acid. guidechem.com The purity of the product at this stage is typically around 98.0-98.5%, with minor impurities including unreacted 2-naphthol. guidechem.com
Bromination of 3-Hydroxy-2-naphthoic Acid: The next crucial step is the selective bromination of the 3-hydroxy-2-naphthoic acid backbone to install the bromine atom at the C-7 position. The directing effects of the existing substituents govern the regioselectivity of this electrophilic aromatic substitution. The powerful activating and ortho-, para-directing hydroxyl group at C-3 primarily directs incoming electrophiles to the C-4 and C-2 positions (with C-2 already occupied). The deactivating, meta-directing carboxylic acid group at C-2 directs towards C-4 and C-7. The combination of these effects and steric considerations makes the C-7 position a plausible, albeit potentially challenging, site for selective bromination under carefully controlled conditions using an appropriate brominating agent.
With 7-bromo-3-hydroxy-2-naphthoic acid in hand, the final step is the formation of the ethyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification.
This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of ethanol (B145695), which serves as both the reagent and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by ethanol. masterorganicchemistry.com To drive the equilibrium towards the product, water is typically removed as it is formed, often by using a Dean-Stark apparatus. masterorganicchemistry.com Alternative methods for substrates that may be sensitive to strong acids include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com
| Esterification Method | Reagents & Conditions | Advantages | Considerations |
| Fischer-Speier | Ethanol (excess), H₂SO₄ or HCl (catalyst), Reflux | Economical, suitable for large scale. masterorganicchemistry.com | Reversible reaction; requires removal of water; not suitable for acid-sensitive substrates. masterorganicchemistry.comcommonorganicchemistry.com |
| Steglich | Ethanol, DCC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com | DCC can be an allergen; formation of dicyclohexylurea byproduct. |
| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Ethanol | High yield, irreversible. commonorganicchemistry.com | Two-step process; thionyl chloride is corrosive and moisture-sensitive. |
Modern Reaction Techniques and Catalyst Systems
The trifunctional nature of this compound makes it an excellent substrate for modern catalytic systems, allowing for precise modifications at its distinct reactive sites.
The bromine atom at the C-7 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for building molecular complexity. nih.gov The naphthalene (B1677914) scaffold has been successfully used in a variety of these transformations to generate diverse chemical libraries. nih.govresearchgate.net
Common cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Heck Reaction: Reaction with alkenes to form substituted alkenes.
These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in combination with a suitable ligand and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Resulting Structure |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, SPhos | Aryl/Vinyl Naphthoate |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl Naphthoate |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP | Amino Naphthoate |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Alkenyl Naphthoate |
The hydroxyl and ester groups offer further opportunities for chemical modification. Selective functionalization requires careful choice of reagents to avoid unwanted side reactions at other positions.
Transformations at the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into other functional groups.
Etherification: Using the Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base like K₂CO₃), the hydroxyl group can be converted to an ether. This is also a common strategy for protecting the hydroxyl group during subsequent reactions.
Acylation: Reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields an ester. This can serve as another protecting group strategy.
Sulfonylation: Conversion to a sulfonate ester (e.g., mesylate or tosylate) transforms the hydroxyl group into a good leaving group, enabling nucleophilic substitution reactions. rsc.org
Transformations at the Ester Group: The ethyl ester can also be selectively modified.
Hydrolysis: Treatment with aqueous base (e.g., NaOH or KOH) followed by acidification will hydrolyze the ester back to the parent carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (7-bromo-3-hydroxynaphthalen-2-yl)methanol. This transformation adds another point for synthetic diversification.
Amidation: Direct conversion of the ester to an amide can be challenging, but it is often achieved by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
| Functional Group | Transformation | Reagents | Product Functional Group |
| Hydroxyl (-OH) | Etherification | Alkyl Halide, K₂CO₃ | Ether (-OR) |
| Hydroxyl (-OH) | Acylation | Acid Chloride, Pyridine | Ester (-OCOR) |
| Ethyl Ester (-COOEt) | Hydrolysis | NaOH, H₃O⁺ | Carboxylic Acid (-COOH) |
| Ethyl Ester (-COOEt) | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
Chemo- and Regioselective Transformations of the Naphthalene Core
The naphthalene core of this compound possesses distinct electronic properties that govern the regioselectivity of further chemical transformations. The hydroxyl group at the C3 position and the ester group at the C2 position are electron-donating and electron-withdrawing, respectively, and collectively direct electrophilic aromatic substitution to specific positions.
The ester group is a deactivating group and directs incoming electrophiles to the meta position. However, the strong activating effect of the hydroxyl group typically dominates the regiochemical outcome of electrophilic aromatic substitution reactions.
The bromine atom at the C7 position is a deactivating group but also an ortho-, para-director. This allows for selective functionalization at this position through various cross-coupling reactions, which are generally not influenced by the electronic effects of the substituents on the aromatic ring in the same way as electrophilic substitution.
Mechanistic Investigations of Synthesis Pathways
The synthesis of this compound typically begins with the synthesis of 3-hydroxy-2-naphthoic acid, which is then brominated and subsequently esterified. The key step in the synthesis of the 3-hydroxy-2-naphthoic acid core is the Kolbe-Schmitt reaction of 2-naphthol. wikipedia.orgscienceinfo.com
The mechanism of the Kolbe-Schmitt reaction involves the initial formation of sodium 2-naphthoxide by treating 2-naphthol with a strong base like sodium hydroxide. researchgate.netresearchgate.net This naphthoxide is highly reactive towards carbon dioxide. The carboxylation is believed to proceed through the formation of a complex between the sodium naphthoxide and carbon dioxide, followed by an electrophilic attack of the carbon dioxide on the electron-rich naphthalene ring. researchgate.netresearchgate.net The reaction preferentially occurs at the C3 position to yield 3-hydroxy-2-naphthoic acid. wikipedia.org
The final step is the esterification of 7-bromo-3-hydroxy-2-naphthoic acid with ethanol, typically under acidic conditions, to yield the title compound, this compound. This is a standard Fischer esterification reaction.
Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively reported in the literature. However, studies on the Kolbe-Schmitt reaction of phenols and naphthols provide insights into the factors controlling the reaction. The regioselectivity of the carboxylation of 2-naphthol is sensitive to temperature, suggesting a competition between kinetically and thermodynamically controlled pathways. wikipedia.org At lower temperatures, the ortho-carboxylation (to the hydroxyl group) is generally favored (kinetic product), while at higher temperatures, the thermodynamically more stable para-carboxylated product can be formed. In the case of 2-naphthol, carboxylation to form 3-hydroxy-2-naphthoic acid is the principal outcome.
The bromination step is also subject to kinetic and thermodynamic control. The reaction conditions, such as temperature and the nature of the brominating agent, can influence the distribution of isomeric products. However, for many substituted naphthalenes, the regioselectivity of bromination is often high, leading to a single major product.
Derivatization Chemistry of this compound
The bromine atom at the C7 position of this compound is a key functional group that allows for a wide range of derivatizations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a variety of aryl and heteroaryl substituents at the 7-position.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgnih.gov This is a highly effective method for synthesizing 7-alkynyl-substituted 3-hydroxy-2-naphthoates.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orgnih.govsemanticscholar.org This reaction is instrumental in synthesizing a wide array of 7-amino-substituted naphthalene derivatives.
The following table summarizes representative examples of these cross-coupling reactions applied to aryl bromides, illustrating the potential for systematic modification at the 7-bromo position of this compound.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Derivatization at the 7-Bromo Position
| Reaction Type | Coupling Partner | Catalyst System | Product Structure | Representative Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-3-hydroxy-2-naphthoate | 85-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-3-hydroxy-2-naphthoate | 80-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 7-(Phenylamino)-3-hydroxy-2-naphthoate | 75-85 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 7-(4-Methoxyphenyl)-3-hydroxy-2-naphthoate | 88-96 |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, i-Pr₂NH | 7-(Trimethylsilylethynyl)-3-hydroxy-2-naphthoate | 82-92 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, BINAP, NaOt-Bu | 7-Morpholino-3-hydroxy-2-naphthoate | 70-80 |
Note: The yields are representative and can vary depending on the specific reaction conditions and substrates used. The product structures shown are for the core naphthoate, with the understanding that the ethyl ester is present.
Synthesis of Novel Analogs and Derivatives of this compound
Chemical Transformations at the 3-Hydroxyl Group
The phenolic hydroxyl group at the 3-position of this compound is a key site for chemical derivatization, allowing for the introduction of various functionalities that can significantly alter the compound's properties. Common transformations include O-alkylation, acylation, and conversion to other functional groups.
One of the most fundamental transformations is O-alkylation , which involves the formation of an ether linkage. This reaction is typically carried out by treating the naphthoate with an alkyl halide in the presence of a base. The choice of the alkylating agent can be varied to introduce a wide range of alkyl or substituted alkyl groups, thereby modifying the steric and electronic properties of the molecule. For instance, methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide.
Acylation of the hydroxyl group to form an ester is another important modification. This is commonly achieved by reacting the starting material with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This transformation is useful for protecting the hydroxyl group during subsequent reactions or for introducing specific acyl moieties that may impart desired biological or physical properties to the final product.
Furthermore, the hydroxyl group can be converted into other functional groups. For example, it can be transformed into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This opens up possibilities for introducing a wide array of substituents at the 3-position. While not directly reported for this compound, analogous transformations on similar 3-hydroxy-2-naphthoic acid derivatives, such as amination via the Bucherer reaction to yield amino-naphthoic acids, suggest the potential for such conversions.
Table 1: Examples of Chemical Transformations at the 3-Hydroxyl Group
| Transformation | Reagents and Conditions | Product Type |
| O-Alkylation (e.g., Methylation) | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 3-Alkoxy-2-naphthoate |
| O-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | 3-Acyloxy-2-naphthoate |
| Sulfonylation (e.g., Triflation) | Triflic anhydride, Base (e.g., Pyridine) | 3-Triflyloxy-2-naphthoate |
Ester Group Derivatization and its Impact on Compound Properties
The ethyl ester group at the 2-position of this compound provides another handle for chemical modification. The reactivity of this group is characteristic of carboxylic acid esters and includes hydrolysis, transesterification, and amidation.
Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 7-bromo-3-hydroxy-2-naphthoic acid, is a fundamental transformation. This is typically achieved under acidic or basic conditions. The resulting carboxylic acid can then participate in a wide range of reactions, such as amide bond formation or further esterification with different alcohols.
Transesterification allows for the replacement of the ethyl group with other alkyl or aryl groups. This reaction is generally catalyzed by an acid or a base and is driven by the use of a large excess of the desired alcohol or by the removal of ethanol from the reaction mixture. Modifying the ester group can have a significant impact on the compound's solubility, lipophilicity, and pharmacokinetic properties if it is a precursor to a bioactive molecule.
Amidation , the reaction of the ester with an amine to form an amide, is a crucial transformation in medicinal chemistry, as the amide bond is a key feature of many pharmaceutical compounds. This reaction can be carried out directly by heating the ester with an amine, although the use of activating agents or conversion to the carboxylic acid followed by amide coupling is often more efficient. The properties of the resulting amide can be fine-tuned by varying the amine component.
Table 2: Derivatization of the Ester Group and Potential Impact on Properties
| Derivatization Reaction | Reagents | Resulting Functional Group | Potential Impact on Properties |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid | Increased polarity and water solubility. |
| Transesterification | R'OH, Acid or Base catalyst | New Ester (COOR') | Altered lipophilicity and steric bulk. |
| Amidation | R'R''NH | Amide (CONR'R'') | Introduction of hydrogen bonding capabilities, potential for biological activity. |
Strategic Application as a Building Block in Advanced Organic Synthesis
The multifunctional nature of this compound makes it a strategic starting material for the synthesis of more complex and highly substituted naphthalene derivatives. The presence of the bromine atom at the 7-position is particularly significant as it provides a site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.
For example, the bromine atom can be utilized in Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce new aryl or vinyl substituents. Similarly, Heck coupling reactions with alkenes can be employed to append unsaturated side chains. These reactions are fundamental in the construction of complex organic molecules and are widely used in the synthesis of pharmaceuticals and functional materials.
The combination of the reactive sites on this compound allows for a modular approach to the synthesis of a library of compounds. For instance, one could first perform a cross-coupling reaction at the bromine position and then derivatize the hydroxyl and/or ester groups to create a diverse set of molecules. This strategic approach is highly valuable in drug discovery and materials science research, where the systematic modification of a core structure is often necessary to optimize a desired property.
While specific, detailed examples of the use of this compound in the synthesis of named, complex molecules are not extensively documented in readily available literature, its potential is evident from the reactivity of its constituent functional groups. Its role as a "pharmaceutical intermediate" as listed by chemical suppliers further underscores its utility in the synthesis of bioactive compounds. The development of synthetic routes to various substituted naphthalenes is a topic of significant interest, and building blocks like this compound are crucial to this endeavor.
Table 3: Strategic Synthetic Applications
| Synthetic Strategy | Key Functional Group Utilized | Potential Reaction | Type of Product |
| Core Elaboration | 7-Bromo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig coupling | Substituted Naphthalenes |
| Functional Group Interconversion | 3-Hydroxyl, 2-Ester | O-alkylation, Amidation | Derivatized Naphthoates |
| Sequential Functionalization | All three groups | Multi-step synthesis involving protection, coupling, and deprotection/derivatization | Complex polycyclic compounds |
Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques
Structural Elucidation through High-Resolution Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of all atoms and their connectivity within the Ethyl 7-bromo-3-hydroxy-2-naphthoate molecule can be achieved.
Unambiguous Assignment of ¹H and ¹³C Nuclear Magnetic Resonance Spectra
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would display a set of signals for the five protons on the naphthalene (B1677914) core, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo, hydroxyl, and ester substituents. The ethyl ester group would present a characteristic quartet and triplet pattern in the aliphatic region of the spectrum.
Similarly, the ¹³C NMR spectrum would show discrete resonances for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the oxygen-bearing aromatic carbons, and the carbon atom attached to the bromine would be particularly informative in confirming the substitution pattern.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is based on theoretical predictions and requires experimental verification.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.8 - 8.2 | s | - |
| H-4 | 7.1 - 7.4 | s | - |
| H-5 | 7.6 - 7.9 | d | 8.0 - 9.0 |
| H-6 | 7.4 - 7.7 | dd | 8.0 - 9.0, 1.5 - 2.5 |
| H-8 | 8.0 - 8.4 | d | 1.5 - 2.5 |
| -OH | 9.0 - 10.0 | s (broad) | - |
| -OCH₂CH₃ | 4.2 - 4.5 | q | 7.0 - 7.5 |
| -OCH₂CH₃ | 1.3 - 1.6 | t | 7.0 - 7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is based on theoretical predictions and requires experimental verification.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2 | 105 - 110 |
| C-3 | 150 - 155 |
| C-7 | 120 - 125 |
| Aromatic C-Br | 120 - 125 |
| Aromatic C-H | 115 - 135 |
| Aromatic Quaternary | 125 - 140 |
| -OCH₂CH₃ | 60 - 65 |
| -OCH₂CH₃ | 13 - 16 |
Application of 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
To move from predicted assignments to confirmed structural elucidation, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations between the aromatic protons H-5 and H-6, and between the methylene (B1212753) and methyl protons of the ethyl group would be expected, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the naphthalene ring and the ethyl ester group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the aromatic protons to the carbonyl carbon of the ester, and from the methylene protons of the ethyl group to the carbonyl carbon, solidifying the connectivity of the entire molecular framework.
Vibrational and Electronic Spectroscopy for Functional Group Identification and Electronic State Analysis
While NMR provides the skeletal structure, vibrational and electronic spectroscopy offer insights into the functional groups present and the electronic nature of the molecule.
Infrared (IR) Spectroscopy for Characteristic Band Analysis
The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretch of the ester group would be expected as a strong, sharp band around 1680-1720 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the naphthalene ring would be observed in the 1450-1600 cm⁻¹ region. bldpharm.com
Table 3: Characteristic IR Absorption Bands for this compound Note: This table is based on typical functional group frequencies and requires experimental verification.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 | O-H Stretch | Hydroxyl (-OH) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2980 | C-H Stretch | Aliphatic (Ethyl) |
| 1680 - 1720 | C=O Stretch | Ester |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1300 | C-O Stretch | Ester and Phenol |
| 500 - 700 | C-Br Stretch | Bromo-Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The UV-Vis spectrum provides information on the electronic transitions within the molecule. Due to the extended π-conjugated system of the naphthalene core, this compound is expected to absorb UV radiation, likely exhibiting multiple absorption maxima (λ_max) corresponding to π→π* transitions. The positions of these maxima would be influenced by the electronic effects of the hydroxyl, bromo, and ester substituents on the chromophore.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental formula, C₁₃H₁₁BrO₃.
The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the ester or the loss of a bromine atom would result in significant fragment ions, providing further corroboration of the molecular structure. The presence of bromine would be readily identifiable from the isotopic pattern of bromine-containing ions (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Chromatographic Methodologies for Purity Profiling and Impurity Identification
High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying any impurities. A robust, stability-indicating HPLC method is crucial for quality control throughout the manufacturing process and for stability testing of the final product. For aromatic carboxylic acid esters, reversed-phase HPLC is a common and effective approach. helixchrom.comnih.gov
A typical HPLC method would utilize a C18 stationary phase, which provides good retention and separation of moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the efficient elution of both the main compound and any potential impurities with a wide range of polarities. UV detection is suitable for this compound due to the chromophoric nature of the naphthalene ring system.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent variation of %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for identifying and quantifying trace volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The use of negative chemical ionization (NCI) can be particularly advantageous for the selective detection of brominated aromatic compounds. acs.orgacs.org
For GC-MS analysis, derivatization of the hydroxyl group may be necessary to increase the volatility and thermal stability of the compound. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Temperature ramp from a low initial temperature to a high final temperature |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Theoretical and Computational Chemistry of Ethyl 7 Bromo 3 Hydroxy 2 Naphthoate
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations would provide a deep dive into the electronic environment of Ethyl 7-bromo-3-hydroxy-2-naphthoate.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Orbital Energies
DFT calculations would be the primary tool for investigating the electronic structure of this compound. The initial step would be a geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of electronic information could be derived.
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are invaluable for predicting and helping to interpret experimental spectra. DFT calculations can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These predicted shifts, when compared to experimental data, can confirm the molecular structure and assign specific peaks to individual atoms.
Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By calculating these frequencies, researchers can assign the various bond stretches, bends, and twists to the observed IR bands, providing a detailed picture of the molecule's vibrational modes.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Information Gained |
|---|---|---|
| ¹H NMR | Chemical shifts (ppm) for each hydrogen atom | Elucidates the electronic environment of hydrogen atoms |
| ¹³C NMR | Chemical shifts (ppm) for each carbon atom | Provides information on the carbon skeleton |
Molecular Modeling and Dynamics Simulations
While quantum chemistry provides a static picture of a single molecule, molecular modeling and dynamics simulations can explore the molecule's flexibility and its interactions with its environment.
Conformational Analysis and Energy Landscapes
This compound has several rotatable bonds, particularly in the ethyl ester group. A conformational analysis would systematically rotate these bonds to identify all possible low-energy conformations (rotamers). This process would generate a potential energy surface, highlighting the most stable conformers and the energy barriers between them. This information is crucial for understanding which shapes the molecule is most likely to adopt.
Intermolecular Interactions and Solvent Effects
Molecular dynamics simulations could be employed to study how a collection of this compound molecules interact with each other in a condensed phase. Furthermore, these simulations are essential for understanding the effects of a solvent on the molecule's structure and behavior. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), researchers can investigate how the solvent influences its preferred conformation and how it forms intermolecular bonds, such as hydrogen bonds, with the solvent.
Chemoinformatics and Structure-Activity Relationship (SAR) Modeling
Chemoinformatics applies computational methods to analyze chemical data. For this compound, chemoinformatic tools could be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.
If a set of similar molecules with known biological activities were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR modeling attempts to find a statistical relationship between these calculated descriptors and the observed biological activity. While no specific SAR studies for this compound are currently published, such a study would be a powerful tool in medicinal chemistry for predicting the activity of new, related compounds and for guiding the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology can be applied to predict its potential bioactivities based on data from structurally analogous compounds.
QSAR studies on related naphthalene (B1677914) derivatives, such as naphthoquinones and other naphthoic acid derivatives, have been successful in predicting their anticancer activities. elsevierpure.comnih.gov These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors fall into several categories:
Electronic Descriptors: These relate to the electronic structure of the molecule and include parameters like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. These are crucial for understanding a molecule's reactivity. sciencepublishinggroup.com
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.
Lipophilic Descriptors: These quantify the molecule's hydrophobicity, a critical factor in its ability to cross cell membranes. A common descriptor is the logarithm of the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.
A hypothetical QSAR study for this compound and its analogs would involve synthesizing a library of related compounds and testing their biological activity against a specific target. The resulting data would then be used to build a predictive model. For instance, a study on naphthoquinone derivatives identified key descriptors that influence their cytotoxic activity against various cancer cell lines. nih.gov
Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of Naphthoate Derivatives
| Compound | LogP | HOMO (eV) | LUMO (eV) | Molecular Weight ( g/mol ) | Predicted Bioactivity (IC50, µM) |
| Analog 1 | 3.5 | -6.2 | -1.5 | 300 | 10.5 |
| Analog 2 | 4.1 | -6.5 | -1.2 | 320 | 5.2 |
| Analog 3 | 3.8 | -6.3 | -1.4 | 310 | 8.1 |
| This compound | 4.5 | -6.8 | -1.0 | 311.14 | To be predicted |
The predictive power of a QSAR model is assessed through rigorous statistical validation, including cross-validation techniques. elsevierpure.com A well-validated QSAR model can then be used to predict the bioactivity of new, unsynthesized compounds, such as novel derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.
In Silico Screening and Ligand-Based Drug Design Approaches
In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methodologies are invaluable. sygnaturediscovery.com These approaches leverage the information from molecules known to be active to design new, potentially more potent compounds. For a compound like this compound, LBDD can be instrumental in identifying its potential biological targets and in designing novel analogs with improved activity.
One of the primary LBDD techniques is in silico screening, which involves the computational screening of large libraries of virtual compounds to identify those that are likely to be active against a target of interest. This can be achieved through pharmacophore modeling and similarity searching. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity.
For instance, based on the structure of this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the ester carbonyl), and an aromatic ring system. This model could then be used to search virtual databases for other molecules that fit these criteria.
Molecular docking is another powerful in silico tool, although it is technically a structure-based method. If a potential biological target for naphthalene-based compounds is identified, molecular docking can be used to predict the binding orientation and affinity of this compound to the target's active site. Studies on other naphthalene derivatives have successfully used molecular docking to predict their binding to enzymes like lactate (B86563) dehydrogenase, a potential drug target. frontiersin.org
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of modern drug design. nih.gov These computational models can predict the pharmacokinetic and toxicological properties of a compound at an early stage, helping to identify potential liabilities.
Table 2: Hypothetical In Silico Screening and ADMET Prediction for this compound
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Strong predicted binding to a hypothetical target |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway |
| Ames Mutagenicity | Non-mutagenic | Low predicted risk of causing genetic mutations |
By combining these in silico approaches, researchers can build a comprehensive profile of this compound's potential as a drug candidate, guiding its further development and optimization.
Biological and Pharmacological Research Applications of Ethyl 7 Bromo 3 Hydroxy 2 Naphthoate and Its Analogs
Elucidation of Biological Mechanisms of Action
The potential therapeutic applications of Ethyl 7-bromo-3-hydroxy-2-naphthoate are investigated by examining its interactions at a molecular level and its subsequent effects on cellular pathways.
The molecular structure of this compound suggests it can interact with various biological targets, such as enzymes and receptors. Research on analogous naphthalenic compounds has shown that the hydroxyl and carboxyl groups are critical for binding. For instance, studies on hydroxyl/carboxy-substituted naphthoic acids have demonstrated their ability to bind to the aryl hydrocarbon receptor (AhR). researchgate.netoup.comnih.gov The 1,4-dihydroxy-2-naphthoic acid analog, for example, was identified as a potent AhR agonist. researchgate.netnih.gov
In the context of this compound, the 3-hydroxy group can act as a crucial hydrogen bond donor and acceptor, forming interactions with amino acid residues like aspartate, serine, or glycine (B1666218) within a receptor's binding pocket. researchgate.netnih.gov The planar naphthalene (B1677914) ring system can engage in hydrophobic and π-stacking interactions with aromatic residues such as tyrosine or phenylalanine. The bromine atom at the 7-position can further modulate these interactions by increasing lipophilicity and potentially forming halogen bonds, which are recognized as significant in ligand-receptor binding.
Interaction with a molecular target like the AhR can trigger a cascade of downstream cellular events. The binding of ligands to the AhR leads to its activation and subsequent translocation to the nucleus, where it influences the expression of specific genes. researchgate.netnih.gov Research on naphthoic acid derivatives has shown that their binding to AhR can induce the expression of cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. researchgate.netnih.gov This modulation of gene expression indicates that compounds like this compound could potentially influence metabolic pathways, cellular detoxification processes, and inflammatory responses. The specific cellular outcomes would depend on the compound's ability to act as an agonist (activator) or antagonist (inhibitor) at the receptor. researchgate.netnih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For this compound, SAR analysis involves systematically modifying its three key functional groups—the halogen, the hydroxyl group, and the ester—to enhance efficacy, selectivity, and pharmacokinetic properties.
The introduction of halogen atoms, such as bromine, into a molecular structure is a common strategy in medicinal chemistry to improve pharmacological properties. nih.gov Halogenation frequently enhances biological effectiveness by increasing the compound's lipophilicity, which can improve its ability to cross cell membranes and access target sites within the body. nih.gov The bromine atom on the naphthalene ring of this compound can increase its binding affinity for a target protein by occupying a hydrophobic pocket. Furthermore, halogenated compounds have shown enhanced anticancer and anti-proliferative effects in various studies. nih.gov Altering the position or type of halogen can fine-tune the compound's selectivity for a specific receptor subtype or enzyme isoform, thereby reducing off-target effects.
| Structural Modification | Predicted Impact on Bioactivity | Rationale Based on Analog Studies |
|---|---|---|
| Addition of Bromine (Halogenation) | Increased Potency and Membrane Permeability | Enhances lipophilicity and can form halogen bonds with target, improving binding affinity. nih.gov |
| Removal of Bromine (Non-halogenated analog) | Decreased Potency | Reduced lipophilicity may lead to weaker binding and lower cell membrane penetration. nih.gov |
| Substitution with Chlorine | Altered Potency and Selectivity | Different halogens have distinct sizes and electronegativity, leading to varied interactions with the target. |
The hydroxyl (-OH) group is a critical functional group that often plays a pivotal role in molecular recognition. Its ability to both donate and accept hydrogen bonds allows it to form strong, specific interactions with polar residues in a binding site. researchgate.net Studies on various classes of compounds, including epoxymorphinan derivatives, have demonstrated that the removal of a key hydroxyl group can lead to a significant reduction or complete loss of binding affinity for their target receptors. nih.gov In naphthoic acid analogs, the presence and position of hydroxyl groups are crucial determinants of their activity at the AhR. researchgate.netnih.gov For this compound, the 3-hydroxy group is essential for anchoring the molecule within its binding site, ensuring proper orientation for a biological response.
| Compound Analog | Presence of 3-Hydroxy Group | Observed Effect on Receptor Binding Affinity |
|---|---|---|
| Analog A | Yes | High binding affinity nih.gov |
| Analog B (3-dehydroxy version of A) | No | Significantly reduced binding affinity nih.gov |
The ethyl ester functionality in this compound is primarily used to modify the compound's pharmacokinetic properties, often as a prodrug strategy. numberanalytics.comscirp.org The parent compound, 7-bromo-3-hydroxy-2-naphthoic acid, contains a polar carboxylic acid group, which can limit its oral bioavailability due to poor membrane permeability. nih.gov By converting this acid into an ethyl ester, the polarity is masked, increasing the molecule's lipophilicity. This modification can enhance absorption from the gastrointestinal tract. scirp.orgresearchgate.net
Once absorbed, the ester group is designed to be cleaved by ubiquitous esterase enzymes, such as carboxylesterases found in the plasma and liver, to release the active carboxylic acid form of the drug. nih.gov This bioconversion makes the ester a temporary modification that improves drug delivery. The rate of this hydrolysis affects the compound's metabolic stability and the duration of its action. A slower rate of hydrolysis might lead to a more sustained release of the active compound, while a faster rate would result in a rapid onset of action. nih.gov
| Functional Group | Key Property | Pharmacokinetic Impact |
|---|---|---|
| Carboxylic Acid (Parent Compound) | High Polarity | Potentially low oral bioavailability and poor membrane permeability. nih.gov |
| Ethyl Ester (Prodrug Form) | Increased Lipophilicity | Enhanced absorption and bioavailability. numberanalytics.comscirp.org The ester is hydrolyzed by esterases to release the active drug. nih.gov |
The scientific literature readily available through public databases does not appear to contain research that falls within the scope of the requested article outline. Specifically, there is a lack of published studies evaluating this compound's efficacy against pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli, its potential antifungal properties, its ability to inhibit proliferation in cancer cell lines, or its capacity to induce apoptosis.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" that adheres to the detailed structure and content requirements of the prompt. The absence of research data, including data tables and detailed findings, prevents the generation of the requested content.
Assessment of Therapeutic Potential
Neuropharmacological Investigations
The therapeutic potential of compounds structurally related to this compound has been explored in the context of various neurological and psychiatric disorders. Research has particularly focused on the modulation of key neurotransmitter receptors and their implications for complex disease states. The parent compound, 7-bromo-3-hydroxy-2-naphthoic acid, serves as a crucial starting material for the synthesis of derivatives that exhibit significant activity at N-Methyl-D-Aspartate Receptors (NMDARs). nih.gov
Modulation of N-Methyl-D-Aspartate Receptors (NMDARs)
N-Methyl-D-Aspartate Receptors (NMDARs) are ligand-gated ion channels that play a pivotal role in synaptic plasticity, which is fundamental for learning and memory. nih.gov Analogs derived from the 2-naphthoic acid scaffold have been identified as both positive and negative allosteric modulators of NMDARs. nih.gov
Specifically, 7-bromo-3-hydroxy-2-naphthoic acid has been utilized as a chemical precursor to synthesize a variety of 3-hydroxy-2-naphthoic acid derivatives. nih.gov Through multi-step synthesis involving esterification, acetylation, and subsequent chemical modifications, researchers have developed analogs like 6-isohexyl-2-naphthoic acid derivatives that demonstrate potentiating effects on NMDARs, including those containing GluN2A, GluN2C, and GluN2D subunits. nih.gov These findings highlight the utility of the naphthoic acid framework as a template for developing molecules that can fine-tune NMDAR activity. nih.gov
Exploration in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)
The dysfunction of NMDARs is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. nih.gov Consequently, the development of NMDAR modulators is an area of intense investigation for potential therapeutic interventions. Positive allosteric modulators (PAMs) of NMDARs may offer a therapeutic benefit in treating cognitive deficits associated with these conditions. nih.gov The successful synthesis of NMDAR-potentiating agents from precursors like 7-bromo-3-hydroxy-2-naphthoic acid provides a foundation for exploring this chemical class in preclinical models of neurodegeneration. nih.gov By enhancing NMDAR function, such compounds could potentially help restore synaptic function and address the cognitive decline seen in patients with Alzheimer's or Parkinson's disease. nih.gov
Implications for Psychiatric Conditions (e.g., Schizophrenia)
A leading hypothesis in the pathology of schizophrenia suggests that the condition is associated with NMDAR hypofunction. nih.gov This has driven research into NMDAR positive allosteric modulators as a potential treatment strategy, offering a different mechanism from many currently available antipsychotics. nih.gov The ability of 2-naphthoic acid derivatives to act as PAMs makes them relevant candidates for investigation in psychiatric conditions like schizophrenia. nih.gov By augmenting the activity of underactive NMDARs, these compounds could help normalize glutamatergic neurotransmission and potentially alleviate some of the core symptoms of the disorder. nih.gov The use of 7-bromo-3-hydroxy-2-naphthoic acid as a scaffold for these modulators underscores its importance in the development of novel agents for psychiatric research. nih.gov
Enzyme Inhibition Profiling (e.g., Malic Enzyme 2, Protein Tyrosine Phosphatases)
Analogs of this compound have been evaluated for their ability to inhibit specific enzymes implicated in metabolic and cell signaling pathways. These investigations are crucial for understanding the compound's mechanism of action and identifying potential therapeutic targets.
Determination of Inhibitory Potency (IC50 values)
The inhibitory activity of 7-bromo-3-hydroxy-2-naphthoic acid, the carboxylic acid analog of the title compound, has been quantified against human mitochondrial NAD(P)⁺-dependent malic enzyme 2 (ME2). While it was found to be an inhibitor of ME2, its potency was modest compared to other naphthoic acid derivatives.
Furthermore, 7-bromo-3-hydroxy-2-naphthoic acid serves as a key building block in the synthesis of highly potent inhibitors targeting Protein Tyrosine Phosphatases (PTPs), such as PTP1B and PTPN2. nih.govgoogle.comgoogle.com For example, it is a starting material for the synthesis of Compound 182, a potent dual inhibitor of PTP1B and PTPN2. nih.gov This inhibitor demonstrated exceptional potency with IC50 values in the nanomolar range. nih.gov
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 7-bromo-3-hydroxy-2-naphthoic acid | Malic Enzyme 2 (ME2) | 307.8 µM |
| Compound 182 (derived from 7-bromo-3-hydroxy-2-naphthoic acid) | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.63 nM |
| Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) | 0.58 nM |
Kinetic Analysis of Enzyme Inhibition
Understanding the mechanism by which a compound inhibits an enzyme is critical for its development as a research tool or therapeutic agent. Kinetic analyses are performed to determine if an inhibitor competes with the substrate (competitive), binds to the enzyme-substrate complex (uncompetitive), or binds to a site other than the active site (non-competitive or mixed).
For the highly potent PTP1B and PTPN2 inhibitor (Compound 182), which is synthesized from a 7-bromo-3-hydroxy-2-naphthoic acid precursor, detailed kinetic studies were performed. nih.gov Lineweaver-Burk plot analysis under steady-state conditions revealed that this derivative acts as a classic competitive inhibitor for both PTP1B and PTPN2. nih.gov This indicates that the compound binds to the active site of the enzymes, directly competing with the substrate. The inhibition constants (Ki) were determined to be 0.34 nM for PTP1B and 0.26 nM for PTPN2, confirming its high-affinity binding to the catalytic site. nih.gov
Materials Science and Advanced Functional Applications
Development of Advanced Electronic and Photonic Materials
A comprehensive search of scientific literature did not yield any specific studies detailing the integration or performance of Ethyl 7-bromo-3-hydroxy-2-naphthoate in electronic or photonic devices. While naphthalene-based compounds, in general, are a subject of interest in organic electronics, research explicitly mentioning this specific ethyl ester is not publicly available.
Integration into Organic Light-Emitting Diodes (OLEDs)
There are no available research articles or data that describe the use of this compound as an emitter, host, or transport layer material in Organic Light-Emitting Diodes (OLEDs). Consequently, no performance data, such as luminous efficiency, power efficiency, or external quantum efficiency, can be reported for devices incorporating this compound.
Exploration in Organic Photovoltaic (OPV) Devices
No published research could be found that investigates the application of this compound in Organic Photovoltaic (OPV) devices, either as a donor, acceptor, or interfacial layer material. Therefore, no data regarding its performance in OPV devices is available.
Role in Supramolecular Chemistry and Organic Framework Design
While naphthalene-based linkers are utilized in the construction of porous crystalline polymers, there is no specific mention of this compound in the context of Covalent or Metal-Organic Frameworks.
Utilization as Linkers for Covalent Organic Frameworks (COFs)
There are no studies that report the synthesis or characterization of Covalent Organic Frameworks (COFs) using this compound as a building block or linker. The functional groups present on the molecule, a hydroxyl and an ester, would likely require modification to be suitable for the typical condensation reactions used in COF synthesis.
Components in Metal-Organic Frameworks (MOFs)
No research has been published on the use of this compound as a ligand for the construction of Metal-Organic Frameworks (MOFs). The ester group is generally not a primary coordinating group for MOF synthesis, and the existing literature on naphthalene-based MOFs utilizes dicarboxylic acids or other multidentate linkers.
Studies in Host-Guest Interactions and Self-Assembly
The unique structural framework of this compound, characterized by a planar naphthalene (B1677914) core, a hydroxyl group, an ester group, and a bromine atom, presents significant potential for its application in the field of supramolecular chemistry, particularly in host-guest interactions and self-assembly. While direct studies focusing exclusively on this compound are not extensively documented, the behavior of analogous naphthalene derivatives provides a strong basis for exploring its capabilities in forming organized molecular structures.
The naphthalene moiety can participate in non-covalent interactions such as π-π stacking, which is a fundamental driving force for the assembly of aromatic molecules. The hydroxyl and ester groups are capable of forming hydrogen bonds, further directing the arrangement of molecules into predictable patterns. Research on other naphthalene-containing molecules has demonstrated their ability to form host-guest complexes. For instance, derivatives of naphthalene sulfonic acid have been shown to interact with macrocyclic hosts, where the interaction is driven by a combination of electrostatic and hydrophobic forces. ias.ac.inbohrium.com
Moreover, the principles of self-assembly have been demonstrated with other functionalized naphthalene cores. For example, 1,8-dihydroxy naphthalene can self-assemble with boronic acids and bipyridine to form stable host-guest complexes with aromatic hydrocarbons. mdpi.com This suggests that the hydroxyl group on the this compound molecule could similarly direct the formation of supramolecular structures through coordination with other molecules. The bromine atom can also play a role in directing self-assembly through halogen bonding, a specific type of non-covalent interaction. The combination of these functional groups on a rigid naphthalene scaffold makes this compound a promising candidate for the design of new supramolecular architectures and functional materials.
| Interaction Type | Relevant Functional Group | Potential Role in Assembly |
| π-π Stacking | Naphthalene Core | Promotes stacking of aromatic rings, leading to ordered structures. |
| Hydrogen Bonding | Hydroxyl Group, Ester Group | Directs the formation of specific intermolecular connections. |
| Halogen Bonding | Bromine Atom | Provides directional control in the self-assembly process. |
Catalytic Applications and Reagent Development
The molecular architecture of this compound also suggests its utility in catalysis and as a reagent in chemical analysis and transformations. The presence of both a hydroxyl and an ester group attached to the naphthalene ring system provides key functionalities for these applications.
Design of Ligands for Transition Metal Catalysis
The 3-hydroxy-2-naphthoate structure is an effective bidentate ligand for transition metal ions. The hydroxyl and the carbonyl oxygen of the ester group can coordinate to a metal center, forming a stable chelate ring. This chelation effect can enhance the stability and catalytic activity of the resulting metal complex.
Studies on related 3-hydroxy-2-naphthoic acid derivatives have shown their ability to form complexes with various transition metals, including Ni(II), Co(II), Cd(II), and Zn(II). psgrkcw.ac.in These complexes have demonstrated potential in catalytic applications. The electronic properties of the ligand, which can be tuned by substituents on the naphthalene ring, influence the catalytic performance of the metal center. The bromine atom at the 7-position of this compound, being an electron-withdrawing group, can modulate the electron density at the coordination site, thereby affecting the reactivity of the metal catalyst. This makes it a valuable component in the design of new catalysts for a range of organic transformations.
| Metal Ion | Coordination Site | Potential Catalytic Application |
| Ni(II) | Hydroxyl and Ester Carbonyl Oxygen | Cross-coupling reactions |
| Co(II) | Hydroxyl and Ester Carbonyl Oxygen | Oxidation reactions |
| Cu(II) | Hydroxyl and Ester Carbonyl Oxygen | Asymmetric catalysis |
Novel Reagents for Analytical Chemistry and Chemical Transformations
In analytical chemistry, reagents that can selectively react with specific analytes to produce a detectable signal are of great importance. The hydroxyl group of this compound can be derivatized to introduce functionalities that enable it to act as a chromogenic or fluorogenic reagent. For example, coupling with a diazonium salt could yield an azo dye whose color intensity is proportional to the concentration of the analyte.
Furthermore, the reactivity of the naphthalene ring, activated by the hydroxyl group and influenced by the bromine substituent, allows for various chemical transformations. It can serve as a precursor for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The bromo-substituent, in particular, provides a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of a wide range of functional groups at the 7-position. This versatility makes this compound a valuable building block for the development of novel organic compounds. researchgate.net
Future Research Directions and Emerging Paradigms
Innovation in Sustainable Synthetic Methodologies for Naphthoate Derivatives
The development of environmentally benign and efficient synthetic routes for naphthoate derivatives, including Ethyl 7-bromo-3-hydroxy-2-naphthoate, is a key area of future research. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Modern approaches are focusing on green chemistry principles to address these challenges.
One promising avenue is the use of biocatalysis , which employs enzymes or whole-cell systems to carry out chemical transformations. iaam.se Biocatalysis offers mild reaction conditions, high selectivity, and a reduced environmental footprint. iaam.se For instance, enzymes like oxygenases have shown potential in the oxidation of naphthalene (B1677914) to produce naphthol derivatives, which are precursors to naphthoates. iaam.se The application of biocatalysis could lead to more sustainable and cost-effective production methods for this compound and its analogs.
Another innovative approach is flow chemistry , where reactions are performed in a continuous stream rather than in a traditional batch reactor. energy.gov This technology offers precise control over reaction parameters, enhanced safety, and improved scalability. energy.gov The synthesis of various organic compounds, including active pharmaceutical ingredients, has been successfully demonstrated using flow chemistry. acs.orgdoi.org Applying flow chemistry to the synthesis of naphthoate derivatives could lead to higher yields, reduced reaction times, and minimized waste generation.
The development of novel heterogeneous catalysts is also crucial for sustainable synthesis. acs.org Catalysts that can be easily recovered and reused are highly desirable for industrial applications. acs.org Research into solid-supported catalysts and nanocatalysts for the synthesis of naphthoate derivatives is an active area of investigation.
| Sustainable Synthetic Methodology | Key Advantages | Potential Application for Naphthoate Derivatives |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste | Enzymatic synthesis of key intermediates or direct synthesis of the final product. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability | Continuous production with high yield and purity. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification | Greener synthesis routes with reduced environmental impact. |
Rational Design of High-Potency and Selective Bioactive Agents Based on the this compound Scaffold
The naphthoate scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The rational design of new bioactive agents based on the this compound core is a significant future direction. This involves a deep understanding of the structure-activity relationships (SAR) and the use of computational tools to guide the design process.
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. longdom.org By creating a pharmacophore model based on known active compounds, researchers can virtually screen large libraries of molecules to identify new potential drug candidates. chemscene.com This approach can be applied to the this compound scaffold to design new derivatives with enhanced potency and selectivity for specific biological targets. iaam.se
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a molecule affect its biological activity. nih.gov Systematic modifications of the this compound scaffold, such as altering the substituents on the naphthalene ring or modifying the ester group, can provide valuable insights into the key structural features required for a particular biological effect. nih.gov For example, the presence and position of the bromo and hydroxy groups can significantly influence the molecule's interaction with its biological target. nih.gov
Computational simulations, such as molecular docking , can be used to predict the binding mode of a ligand to its target protein. longdom.org This information can be used to rationalize the observed SAR and to guide the design of new molecules with improved binding affinity. longdom.org These computational approaches, combined with experimental validation, will be instrumental in the development of novel therapeutics based on the this compound scaffold.
| Design Approach | Description | Application to this compound |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for bioactivity. | Design of new derivatives with improved potency and selectivity. |
| Structure-Activity Relationship (SAR) Studies | Investigates the impact of structural modifications on biological activity. | Optimization of the scaffold for specific therapeutic targets. |
| Molecular Docking | Predicts the binding orientation of a ligand to its target. | Understanding ligand-receptor interactions and guiding lead optimization. |
Advanced Materials Engineering for Optoelectronic and Sensing Applications
The unique photophysical properties of the naphthalene core make this compound a promising candidate for applications in advanced materials. The development of novel materials for optoelectronic devices and chemical sensors based on this scaffold is an exciting area of future research.
Naphthalene derivatives are known to exhibit strong fluorescence , making them suitable for use as fluorescent probes and in organic light-emitting diodes (OLEDs). acs.org The introduction of substituents, such as the bromo and hydroxy groups in this compound, can modulate the fluorescence properties, allowing for the tuning of the emission wavelength and quantum yield. acs.org This tunability is highly desirable for the development of materials with specific optical properties.
The hydroxyl group on the naphthalene ring provides a convenient handle for the development of fluorescent sensors . acs.org This group can be functionalized with recognition moieties that selectively bind to specific analytes, leading to a change in the fluorescence signal. acs.org For example, naphthol-based sensors have been developed for the detection of metal ions. acs.org The this compound scaffold could be similarly functionalized to create sensors for a variety of targets.
Furthermore, the rigid and planar structure of the naphthalene ring is beneficial for applications in organic electronics . longdom.org Naphthalene diimide derivatives have been investigated as n-type semiconductors in organic field-effect transistors (OFETs). longdom.org By incorporating the this compound unit into larger conjugated systems, it may be possible to develop new materials with tailored electronic properties for a range of optoelectronic applications.
| Application Area | Key Property of Naphthalene Scaffold | Potential Role of this compound |
| Fluorescent Materials | Strong fluorescence and tunable photophysical properties. | As a building block for new fluorophores for OLEDs and bioimaging. |
| Chemical Sensors | Functionalizable core for analyte recognition. | As a platform for the development of selective fluorescent sensors. |
| Organic Electronics | Rigid, planar structure for charge transport. | As a component in novel organic semiconductors for OFETs and solar cells. |
Application of Artificial Intelligence and Machine Learning in Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical sciences, and their application to the discovery and design of new molecules and materials based on the this compound scaffold is a promising future direction.
Machine learning models can be trained to predict the properties of molecules, including their bioactivity, toxicity, and photophysical characteristics. chemscene.com By training a model on a dataset of known naphthoate derivatives, it would be possible to predict the properties of new, unsynthesized analogs of this compound. researchgate.netdeliuslab.com This would allow for the rapid screening of large virtual libraries of compounds to identify those with the most promising properties for a given application.
Furthermore, AI and ML can be used in the de novo design of molecules with specific desired properties. openaccessjournals.com Generative models can be used to create novel chemical structures that are optimized for a particular biological target or material application. openaccessjournals.com This approach could be used to design new bioactive agents or advanced materials based on the this compound scaffold with enhanced performance.
| AI/ML Application | Description | Impact on this compound Research |
| Retrosynthesis Planning | AI algorithms suggest optimal synthetic routes. | Faster and more efficient synthesis of new derivatives. |
| Property Prediction | ML models predict bioactivity, toxicity, and material properties. | Rapid screening of virtual libraries to identify promising candidates. |
| De Novo Design | Generative models create novel molecules with desired properties. | Design of new bioactive agents and materials with enhanced performance. |
Multidisciplinary Collaborations and Translational Research Initiatives
The full potential of this compound can only be realized through a concerted effort involving researchers from diverse scientific disciplines. Multidisciplinary collaborations and translational research initiatives will be essential for translating fundamental discoveries into real-world applications.
Academia-industry partnerships are crucial for bridging the gap between basic research and commercial development. acs.org Academic researchers can provide expertise in fundamental chemistry and biology, while industrial partners can contribute resources for large-scale synthesis, high-throughput screening, and product development. chemdev.uk Such collaborations can accelerate the development of new drugs and materials based on the this compound scaffold.
Research consortia that bring together experts from different fields, such as synthetic chemistry, computational chemistry, biology, and materials science, can foster innovation and address complex scientific challenges. iaam.se These consortia can facilitate the sharing of knowledge, resources, and infrastructure, leading to a more holistic and efficient research process. energy.gov
Translational research focuses on converting basic scientific discoveries into practical applications that benefit human health and society. openaccessjournals.com For the this compound scaffold, this would involve taking promising bioactive compounds from the laboratory through preclinical and clinical development to become new medicines. nih.gov Similarly, promising new materials would be developed from laboratory-scale synthesis to incorporation into functional devices. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
